molecular formula C13H11NO B074032 Benzenamine, N-(phenylmethylene)-, N-oxide CAS No. 1137-96-8

Benzenamine, N-(phenylmethylene)-, N-oxide

Cat. No. B074032
CAS RN: 1137-96-8
M. Wt: 197.23 g/mol
InChI Key: ZEAUJQWDPKRESH-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phenazine N-oxides, closely related to "Benzenamine, N-(phenylmethylene)-, N-oxide," involves the conversion of N-acetyl- and N-benzoyl-2-nitrodiphenylamines into phenazine N-oxides through u.v. irradiation. This process emphasizes the importance of N-acyl groupings for successful oxygen transfer from the nitro-group to the amide carbonyl group, highlighting a novel photochemical synthesis pathway (Maki et al., 1974).

Molecular Structure Analysis

The structural characterization of similar compounds, such as N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, has been achieved through techniques like elemental analysis, IR spectra, and single crystal X-ray diffraction. These methods provide insights into the molecular geometry, showcasing the dihedral angle between phenyl rings and the trans configuration around the central C=N bond, contributing to our understanding of molecular structures in this chemical family (Jian Li et al., 2009).

Chemical Reactions and Properties

Research on the electrochemical synthesis of N1,N4-diphenyl-2-(phenylsulfonyl)benzene-1,4-diamine derivatives reveals the reactivity of these compounds under electrochemical conditions. The study showcases the formation of various derivatives through controlled-potential electrolysis, illustrating the compounds' versatility in undergoing chemical transformations (Kaihani et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be inferred from studies like the synthesis and structural characterization of coordination polymers. These studies offer insights into the compounds' stability, molecular interactions, and potential for forming complex structures (Chu et al., 2001).

Chemical Properties Analysis

Investigations into the enthalpies of combustion and dissociation enthalpies of (NO) bonds in N-phenylmethylene benzenamine N-oxide derivatives provide critical information on the compounds' energetic stability and reactivity. These studies highlight the compounds' thermodynamic properties and their relevance in chemical reactions and synthesis (Kirchner et al., 1986).

Scientific Research Applications

  • Combustion and Bond Dissociation Enthalpies : The study by Kirchner et al. (1986) focused on the enthalpies of combustion and sublimation of N-phenylmethylene benzenamine N-oxide derivatives. They also derived the dissociation enthalpies of the (N-O) bonds in these compounds, providing insights into their thermochemical properties (Kirchner, Acree, Pilcher, & Shaofeng, 1986).

  • Cytotoxicity and Antimicrobial Activity : Cross et al. (2017) synthesized and characterized copper complexes of N-imine pendant derivatives of 2-(methylthio)aniline, including compounds similar to Benzenamine, N-(phenylmethylene)-, N-oxide. They evaluated their cytotoxicity and antimicrobial activity, contributing to potential applications in medicinal chemistry (Cross et al., 2017).

  • Photoconductive Properties : Cao Xiao-dan (2003) synthesized a compound related to Benzenamine, N-(phenylmethylene)-, N-oxide and studied its photoconductive properties. This research has implications for materials science, especially in the development of photoreceptor cells (Cao Xiao-dan, 2003).

  • Organic Chemistry Education : Silverberg et al. (2016) presented an undergraduate organic chemistry laboratory experiment involving the synthesis of 4-methoxy-N-(phenylmethylene)benzenamine, a derivative of the compound . This study highlights its educational applications in demonstrating key organic chemistry concepts (Silverberg et al., 2016).

  • Corrosion Inhibition : Nazir et al. (2019) synthesized Schiff bases, including derivatives of Benzenamine, N-(phenylmethylene)-, N-oxide, and assessed their corrosion inhibition activity on aluminum alloy in an acidic medium. This indicates its potential application in materials protection and engineering (Nazir et al., 2019).

  • Organic Solar Cells : Sachdeva et al. (2018) investigated the diode characteristics of organic solar cells using a compound related to Benzenamine, N-(phenylmethylene)-, N-oxide. This research contributes to the field of renewable energy and photovoltaic technology (Sachdeva, Sharma, Singh, & Tripathi, 2018).

properties

IUPAC Name

N,1-diphenylmethanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAUJQWDPKRESH-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=[N+](/C2=CC=CC=C2)\[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, N-(phenylmethylene)-, N-oxide

CAS RN

1137-96-8, 59862-61-2
Record name Benzenamine, N-(phenylmethylene)-, N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanimine, alpha-phenyl-, N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059862612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylnitrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzylideneaniline N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,1-diphenylmethanimine oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7MP2M8WUP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, N-(phenylmethylene)-, N-oxide
Reactant of Route 2
Reactant of Route 2
Benzenamine, N-(phenylmethylene)-, N-oxide
Reactant of Route 3
Benzenamine, N-(phenylmethylene)-, N-oxide
Reactant of Route 4
Benzenamine, N-(phenylmethylene)-, N-oxide
Reactant of Route 5
Reactant of Route 5
Benzenamine, N-(phenylmethylene)-, N-oxide

Citations

For This Compound
2
Citations
L Lei, Q Dai, M Zhou, X Zhang - Chemosphere, 2007 - Elsevier
The decolorization of a strong colored azo dye solution of cationic red X-GRL was investigated by wet air oxidation under relatively mild conditions (60–180C, [Formula: see text] ). Mono…
Number of citations: 54 www.sciencedirect.com
L Lei, Q Dai - Industrial & engineering chemistry research, 2007 - ACS Publications
This paper explored a novel advanced oxidation process for dye wastewater treatment, wet electrocatalytic oxidation (WEO), using electrical current to promote the degradation of …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.